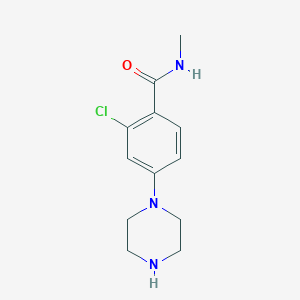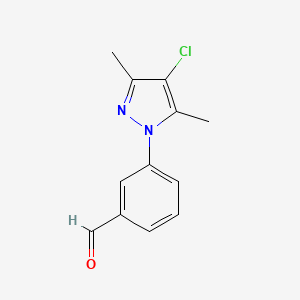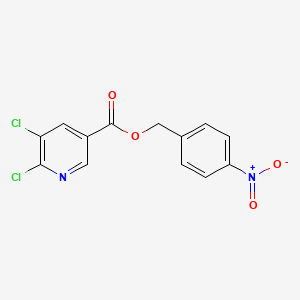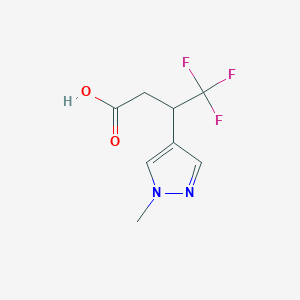
2-chloro-N-methyl-4-(1-piperazinyl)Benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-4-(piperazin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a piperazine ring, a chloro substituent, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-4-(piperazin-1-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-methyl-4-(piperazin-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted benzamides with different functional groups replacing the chloro substituent.
Oxidation and Reduction Reactions: The major products are oxidized or reduced derivatives of the original compound.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
2-chloro-N-methyl-4-(piperazin-1-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anti-tubercular agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of other chemical compounds with industrial significance.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-methyl-4-(piperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the benzamide moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system under study .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide: This compound has a similar structure but with a methyl group on the piperazine ring.
N-(4-(4-chlorophenyl)piperazin-1-yl)benzamide: This compound has a chloro substituent on the phenyl ring instead of the benzamide moiety.
Uniqueness
2-chloro-N-methyl-4-(piperazin-1-yl)benzamide is unique due to its specific combination of a chloro substituent, a piperazine ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H16ClN3O |
|---|---|
Peso molecular |
253.73 g/mol |
Nombre IUPAC |
2-chloro-N-methyl-4-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C12H16ClN3O/c1-14-12(17)10-3-2-9(8-11(10)13)16-6-4-15-5-7-16/h2-3,8,15H,4-7H2,1H3,(H,14,17) |
Clave InChI |
FSZOYAGEVFWBBR-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=C(C=C1)N2CCNCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)


![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)

![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)






